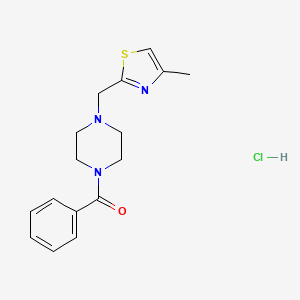

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

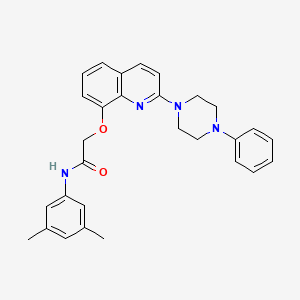

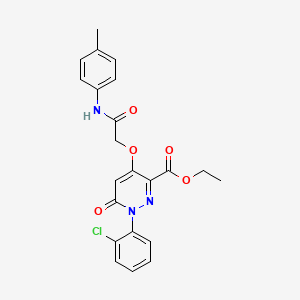

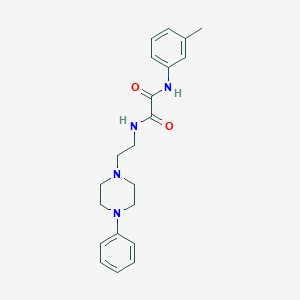

This compound contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . It also contains a methylthiazol group, which is found in certain types of antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl ring, and a methylthiazol group . The exact 3D conformation would depend on the specific stereochemistry at the chiral centers, if any.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the phenyl ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a piperazine ring might confer basicity, and the presence of a phenyl ring might increase hydrophobicity .Wissenschaftliche Forschungsanwendungen

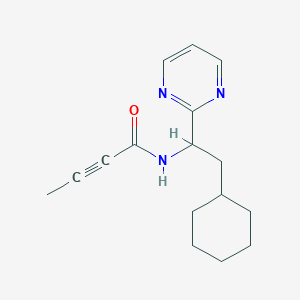

Novel Low-Voltage-Activated Calcium Channel Blocker

A novel T-type calcium channel blocker, identified as HYP-10, which shares structural similarities with the chemical compound of interest, has been synthesized. This compound has demonstrated potential as both a nociceptive and inflammatory pain reliever as well as an analgesic in a rat neuropathic pain model. A quantification method was developed for the determination of HYP-10 in rat plasma, utilizing liquid chromatography/tandem mass spectrometry with electrospray ionization, highlighting its pharmacokinetic properties (K. Noh et al., 2011).

Synthesis and Biological Activity of Triazole Analogues

A new series of novel triazole analogues of piperazine have been synthesized, including compounds with structural resemblances to the compound . These compounds were evaluated for their antibacterial activity against four human pathogenic bacteria. Certain derivatives showed significant inhibition of bacterial growth, identifying them as potential molecules for further development in antimicrobial therapy (A. Nagaraj et al., 2018).

Synthesis and Antimicrobial Activities of New Pyridine Derivatives

Research into pyridine derivatives has yielded compounds with antimicrobial properties. These compounds, synthesized via reactions involving amino substituted benzothiazoles and chloropyridine, have shown variable and modest activity against investigated strains of bacteria and fungi. This study exemplifies the potential for structurally similar compounds to be used in the development of new antimicrobial agents (N. Patel et al., 2011).

Inhibitors of Tubulin Polymerization

A series of phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles have been screened for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Several analogues demonstrated excellent antiproliferative properties against a broad range of cancer cell lines, indicating their potential as novel and potent tubulin polymerization inhibitors (H. Prinz et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS.ClH/c1-13-12-21-15(17-13)11-18-7-9-19(10-8-18)16(20)14-5-3-2-4-6-14;/h2-6,12H,7-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBISVXPZRQDPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)

![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)